molecular formula C16H14ClN3O2 B5512546 3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5512546
M. Wt: 315.75 g/mol
InChI Key: YLFQOEFNGFOMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Synthesis Methods : The synthesis of similar compounds, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, involves complex organic synthesis techniques, starting from specific acid and ethyl carboxylates. These processes are characterized using various analytical methods including IR, NMR, HRMS, and UV-vis absorption (Yan-qing Ge et al., 2014).

  • Characterization and Analysis : The characterization and analysis of these compounds are critical for understanding their properties. Techniques like X-ray crystallography and DFT (Density Functional Theory) are used for structural determination and analysis (Z. Şahin et al., 2012).

Molecular Structure Analysis

The molecular structure of these compounds is often complex, featuring aromatic rings and heterocyclic components. X-ray diffraction and DFT studies are crucial in determining the precise molecular geometry and electronic structure.

Chemical Reactions and Properties

  • Reactivity : The chemical reactivity of these compounds can be influenced by various substituents and functional groups present in the molecule. This reactivity is often studied using computational methods and spectral analysis to predict and understand reaction pathways and product formation (A. Eshimbetov et al., 2017).

  • Chemical Stability : Understanding the stability of these compounds under various conditions is essential for their potential applications. Studies on their thermal behavior and interaction with other chemical entities provide insights into their stability and safe handling (Congming Ma et al., 2018).

Physical Properties Analysis

  • Thermal Properties : The thermal stability and behavior of these compounds are key physical properties that determine their suitability for various applications. Analyzing these properties involves techniques like thermogravimetric analysis and differential scanning calorimetry (Y. Mansoori et al., 2012).

  • Optical Properties : The optical properties such as absorption and emission spectra are significant for applications in materials science. These properties are influenced by the molecular structure and are studied using UV-vis spectroscopy and fluorescence spectral analysis (Yan-qing Ge et al., 2014).

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research into 1,3,4-oxadiazole derivatives, which include structures similar to the compound , has shown promising antibacterial activities. For instance, Song et al. (2017) designed and synthesized various 1,3,4-oxadiazole thioether derivatives assessed for antibacterial activities against Xanthomonas oryzae pv. oryzae, with compound 6r exhibiting superior inhibitory effects. This suggests the potential application of such compounds in developing new antibacterial agents (Song et al., 2017).

Insecticidal Activity

Compounds derived from the synthesis of 1,3,4-oxadiazoles from 2-chloropyridine-5-acetic acid have shown potential insecticidal activities. Holla et al. (2004) described the synthesis of several 1,3,4-oxadiazoles with potential for use as insecticides, indicating the utility of such compounds in agricultural applications (Holla et al., 2004).

Anticancer Agents

Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents has highlighted the significance of the 1,3,4-oxadiazole and pyridine structures in developing potential anticancer drugs. Redda and Gangapuram (2007) synthesized and evaluated the anti-cancer activities of novel series of 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydrohydropyridine moiety, indicating their potential application in cancer treatment (Redda & Gangapuram, 2007).

Materials Science and Polymer Development

In the realm of materials science, the incorporation of 1,3,4-oxadiazole and pyridine structures into polymers has been explored for various applications. For example, Hamciuc et al. (2005) developed new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units, demonstrating their solubility and thermal stability, which could be beneficial in electronics and coatings (Hamciuc et al., 2005).

Environmental Remediation

Mansoori et al. (2015) synthesized novel polyimides containing 1,3,4-oxadiazole and pyridine moieties, assessing their utility in removing Co(II) and Ni(II) ions from aqueous solutions. This suggests the application of such compounds in environmental remediation and water treatment (Mansoori & Ghanbari, 2015).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine” would require appropriate safety measures. The MSDS (Material Safety Data Sheet) for this specific compound would provide detailed information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals or materials, but more research would be needed to confirm this .

properties

IUPAC Name

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-10-6-13(7-11(2)15(10)17)21-9-14-19-16(20-22-14)12-4-3-5-18-8-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFQOEFNGFOMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.